molecular formula C15H21ClN2O3S B5835514 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B5835514
M. Wt: 344.9 g/mol
InChI Key: VDDYSGSRGKGYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor used in cancer therapy. It was first developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been used in various clinical trials for the treatment of different types of cancer.

Mechanism of Action

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide acts as a multi-targeted receptor tyrosine kinase inhibitor. It inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (FLT3). By inhibiting these receptors, 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide blocks the signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects
4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits the activity of receptor tyrosine kinases, which leads to the inhibition of signaling pathways involved in tumor growth and angiogenesis. Physiologically, 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease tumor vascularization.

Advantages and Limitations for Lab Experiments

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target receptors, which allows for effective inhibition of signaling pathways. However, 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide also has some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments. It can also have off-target effects on other receptor tyrosine kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to study its effectiveness in different types of cancer, including those that are resistant to current therapies. Additionally, there is a need to develop new synthesis methods for 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide that can increase yield and reduce cost. Finally, there is a need to study the long-term effects of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide on cancer patients, including its potential for inducing drug resistance.

Synthesis Methods

The synthesis of 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps. The first step involves the reaction of 4-chloro-N-ethylbenzenesulfonamide with 2-oxo-2-(1-piperidinyl)acetic acid to form the intermediate N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to form the final product, 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. The yield of this synthesis method is around 40%.

Scientific Research Applications

4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic cancer, and breast cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of receptor tyrosine kinases, which are involved in the proliferation, survival, and angiogenesis of cancer cells. 4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis and inhibit the migration and invasion of cancer cells.

properties

IUPAC Name

4-chloro-N-ethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-18(12-15(19)17-10-4-3-5-11-17)22(20,21)14-8-6-13(16)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYSGSRGKGYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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